molecular formula N4O10Ru B1585189 Ruthenium, tris(nitrato-kappaO)nitrosyl- CAS No. 34513-98-9

Ruthenium, tris(nitrato-kappaO)nitrosyl-

Cat. No.: B1585189
CAS No.: 34513-98-9
M. Wt: 317.1 g/mol
InChI Key: WOSOOWIGVAKGOC-UHFFFAOYSA-N
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Description

Ruthenium, tris(nitrato-kappaO)nitrosyl- is a complex compound that features ruthenium as the central metal atom coordinated with three nitrate groups and one nitrosyl group.

Preparation Methods

The synthesis of ruthenium, tris(nitrato-kappaO)nitrosyl- typically involves the reaction of ruthenium trichloride with nitric acid and a nitrosylating agent. The reaction conditions often require controlled temperatures and specific pH levels to ensure the proper formation of the complex. Industrial production methods may involve large-scale reactions in specialized reactors to maintain the necessary conditions for high yield and purity .

Chemical Reactions Analysis

Ruthenium, tris(nitrato-kappaO)nitrosyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to higher oxidation states of ruthenium.

    Reduction: It can be reduced to lower oxidation states, often involving the release of nitric oxide (NO).

    Substitution: Ligands in the complex can be substituted with other ligands under specific conditions. Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like hydrogen peroxide.

Scientific Research Applications

Ruthenium, tris(nitrato-kappaO)nitrosyl- has several scientific research applications:

Mechanism of Action

The primary mechanism by which ruthenium, tris(nitrato-kappaO)nitrosyl- exerts its effects is through the release of nitric oxide (NO). This release can be triggered by light-induced Ru-NO bond dissociation, which may involve transient linkage isomers. The released NO then interacts with various biological targets, including enzymes and receptors, leading to a range of physiological effects .

Comparison with Similar Compounds

Similar compounds to ruthenium, tris(nitrato-kappaO)nitrosyl- include other ruthenium-nitrosyl complexes such as:

Properties

CAS No.

34513-98-9

Molecular Formula

N4O10Ru

Molecular Weight

317.1 g/mol

IUPAC Name

azanylidyneoxidanium;ruthenium(2+);trinitrate

InChI

InChI=1S/3NO3.NO.Ru/c3*2-1(3)4;1-2;/q3*-1;+1;+2

InChI Key

WOSOOWIGVAKGOC-UHFFFAOYSA-N

SMILES

N#[O+].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Ru+2]

Canonical SMILES

N#[O+].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Ru+2]

Key on ui other cas no.

34513-98-9

Pictograms

Oxidizer; Corrosive; Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ruthenium, tris(nitrato-kappaO)nitrosyl-

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